1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine
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Overview
Description
1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two sulfonyl groups attached to a piperidine ring, with one of the sulfonyl groups being substituted with a 3,5-difluorophenyl group and the other with a 2-methylpropanesulfonyl group. The presence of fluorine atoms in the phenyl ring enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,5-difluorobenzyl chloride with methanesulfonyl chloride to form 3,5-difluorophenylmethanesulfonyl chloride . This intermediate is then reacted with piperidine under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Chemical Reactions Analysis
1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable tool in the development of new therapeutic agents, especially those involving fluorine chemistry.
Mechanism of Action
The mechanism of action of 1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the phenyl ring enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The sulfonyl groups play a crucial role in stabilizing the compound’s interactions with its targets, thereby enhancing its efficacy .
Comparison with Similar Compounds
1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine can be compared with other similar compounds, such as:
(3,5-Difluorophenyl)methanesulfonyl chloride: This compound shares the same phenylmethanesulfonyl group but lacks the piperidine ring and the 2-methylpropanesulfonyl group.
(3,5-Difluorophenyl)acetyl chloride: Similar to the above compound but with an acetyl group instead of a methanesulfonyl group.
(4-Cyanophenyl)methanesulfonyl chloride: This compound has a cyanophenyl group instead of a difluorophenyl group.
The uniqueness of this compound lies in its dual sulfonyl substitution and the presence of fluorine atoms, which confer enhanced reactivity and stability, making it a valuable compound in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methylsulfonyl]-3-(2-methylpropylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F2NO4S2/c1-12(2)10-24(20,21)16-4-3-5-19(9-16)25(22,23)11-13-6-14(17)8-15(18)7-13/h6-8,12,16H,3-5,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPNCHYLSGICFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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